molecular formula C13H10O3 B042597 3-Phenoxybenzoic acid CAS No. 3739-38-6

3-Phenoxybenzoic acid

Cat. No. B042597
CAS RN: 3739-38-6
M. Wt: 214.22 g/mol
InChI Key: NXTDJHZGHOFSQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-phenoxybenzoic acid and its derivatives involves multiple steps, including bromination, diazo reactions, and hydrolysis. For example, amino benzoic acid can be used as a raw material through a three-step reaction to synthesize 2,4,6-Tribromo-3-hydroxybenzoic acid, highlighting the methods of introducing functional groups to the benzene ring and adjusting the compound's properties (Feng Yu-chuan, 2012).

Molecular Structure Analysis

The molecular structure of 3-phenoxybenzoic acid derivatives has been characterized using various spectroscopic techniques such as Infrared (IR), ^1H Nuclear Magnetic Resonance (NMR), and ^13C NMR. These studies provide insights into the electronic and spatial configuration of the molecule, which are crucial for understanding its reactivity and biological activity.

Chemical Reactions and Properties

3-Phenoxybenzoic acid undergoes various chemical reactions, including hydroxylation, which introduces hydroxyl groups into the molecule, enhancing its reactivity. Degradation studies reveal that 3-phenoxybenzoic acid can be broken down into simpler molecules through processes involving hydroxyl radicals, indicating its potential for mineralization to less harmful products (T. Katagi, 1992).

Scientific Research Applications

  • Pharmacological Activity : 3-Phenoxybenzoic acid derivatives demonstrate significant pharmacological activities. They act as peroxisome proliferator-activated receptor agonists, activating glucokinase and inhibiting protein glycation without affecting dipeptidyl peptidase-4 activity. This suggests potential applications in managing diabetes and other metabolic disorders (Spasov et al., 2020).

  • Exposure Monitoring : 3-Phenoxybenzoic acid serves as a biological monitoring tool for assessing exposure to deltamethrin among greenhouse workers. This application is crucial in occupational health to understand and mitigate pesticide exposure risks (Tuomainen et al., 1996).

  • Reproductive Health : Studies have linked urinary levels of 3-Phenoxybenzoic acid with altered semen quality in Chinese men with nonobstructive infertility, indicating its potential as a biomarker for assessing reproductive effects of pyrethroid exposure on adult men (Xia et al., 2008).

  • Microbial Degradation : Research into microbial degradation of 3-Phenoxybenzoic acid, an intermediate product of pyrethroid pesticides, highlights its potential for enhancing food safety and human health through bioremediation strategies (Deng et al., 2015).

  • Polymer Applications : The in-situ polymerization of 3-Phenoxybenzoic acid in vapor-grown carbon nanofibers produces a material with potential applications across various industries due to its soluble, high-shear, and hot polymerization properties (Baek et al., 2004).

  • Photodegradation Studies : Understanding the photodegradation of 3-Phenoxybenzoic acid in water and on solid surfaces helps in assessing its environmental impact and degradation pathways, which is crucial for managing its presence in the environment (Katagi, 1992).

properties

IUPAC Name

3-phenoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTDJHZGHOFSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1038321
Record name 3-Phenoxybenzoic acid
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Phenoxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Phenoxybenzoic acid

CAS RN

3739-38-6
Record name 3-Phenoxybenzoic acid
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Record name 3-Phenoxybenzoic acid
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Record name 3-Phenoxybenzoic acid
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Record name 3-phenoxybenzoic acid
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Record name 3-PHENOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Phenoxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

149 - 150 °C
Record name 3-Phenoxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Ethyl 3-phenoxybenzoate (0.220 g; 0.725 mmol) was added to a mixture of NaOH in water (1.5 mL; 2M) and dioxane (1.5 mL) and stirred vigorously at room temperature overnight. The resulting mixture was concentrated in vacuo and extracted with dichloromethane. The aqueous layer was acidified with a 6N solution of hydrochloric acid in water. The precipitated product was collected by filtration to yield 0.200 g (quantitative) of the title compound as a white solid which was used without further purifications.
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,040
Citations
S Chen, W Hu, Y Xiao, Y Deng, J Jia, M Hu - PLoS One, 2012 - journals.plos.org
3-Phenoxybenzoic acid (3-PBA) is of great environmental concern with regards to endocrine disrupting activity and widespread occurrence in water and soil, yet little is known about …
Number of citations: 73 journals.plos.org
RU Halden, SM Tepp, BG Halden… - Applied and …, 1999 - Am Soc Microbiol
… In this study, three bacteria that degrade 3-phenoxybenzoic acid (3-POB) were added to soil microcosms containing 3-POB. 3-POB and its chlorinated analogs are metabolic products …
Number of citations: 125 journals.asm.org
J Ueyama, A Kimata, M Kamijima, N Hamajima… - Environmental …, 2009 - Elsevier
… This study was conducted to describe the level and distribution of one of the major PYR metabolites, 3-phenoxybenzoic acid (3-PBA), in urine samples collected from a general …
Number of citations: 70 www.sciencedirect.com
J Zhao, D Jia, Y Chi, K Yao - Ecotoxicology and Environmental Safety, 2020 - Elsevier
As an intermediate metabolite of pyrethroids, 3-phenoxybenzoic acid (3-PBA) is more toxic than its parent compounds and has been detected in milk, soil, and human urine. 3-PBA can …
Number of citations: 26 www.sciencedirect.com
P Hu, W Su, A Vinturache, H Gu, C Cai, M Lu… - Environmental …, 2021 - Elsevier
Epidemiological studies have reported association of urinary 3-phenoxybenzoic acid (3-PBA), a major metabolite of pyrethroid insecticides (PYRs), with respiratory disease. However, …
Number of citations: 26 www.sciencedirect.com
S Chen, M Hu, J Liu, G Zhong, L Yang… - Journal of Hazardous …, 2011 - Elsevier
A newly isolated bacterium DG-S-01 from activated sludge utilized beta-cypermethrin (beta-CP) and its major metabolite 3-phenoxybenzoic acid (3-PBA) as sole carbon and energy …
Number of citations: 184 www.sciencedirect.com
AM Riederer, SM Bartell, DB Barr… - Environmental health …, 2008 - ehp.niehs.nih.gov
Background 3-Phenoxybenzoic acid (3PBA), a pyrethroid metabolite, was detected in 75% of urine samples analyzed for pesticides in the US National Health and Nutrition Examination …
Number of citations: 78 ehp.niehs.nih.gov
Y Liu, A Wu, J Hu, M Lin, M Wen, X Zhang, C Xu… - Analytical …, 2015 - Elsevier
3-Phenoxybenzoic acid (3-PBA) is a general metabolite of synthetic pyrethroids. It could be used as a generic biomarker for multiple pyrethroids exposure for human or pyrethroid …
Number of citations: 46 www.sciencedirect.com
S Chen, L Yang, M Hu, J Liu - Applied microbiology and biotechnology, 2011 - Springer
… A bacterial strain ZS-S-01, newly isolated from activated sludge, could effectively degrade fenvalerate and its hydrolysis product 3-phenoxybenzoic acid (3-PBA). Based on the …
Number of citations: 158 link.springer.com
B Laffin, M Chavez, M Pine - Toxicology, 2010 - Elsevier
… for most pyrethroids is then oxidized to 3-phenoxybenzoic acid. These products may then be … Two of the pyrethroid metabolites, 3-phenoxybenzoic acid (3PBA) and 3-phenoxybenzyl …
Number of citations: 70 www.sciencedirect.com

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